![molecular formula C11H16N2O3 B12437299 N-[1-(2-furanyl)ethylideneamino]carbamic acid tert-butyl ester](/img/structure/B12437299.png)
N-[1-(2-furanyl)ethylideneamino]carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]TERT-BUTOXYCARBOHYDRAZIDE is a chemical compound characterized by the presence of a furan ring and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]TERT-BUTOXYCARBOHYDRAZIDE typically involves the condensation of furan-2-carbaldehyde with tert-butyl carbazate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]TERT-BUTOXYCARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]TERT-BUTOXYCARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]TERT-BUTOXYCARBOHYDRAZIDE involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(FURAN-2-YL)METHYLIDENE]HYDRAZIDE
- N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]TERT-BUTOXYCARBOHYDRAZIDE
- N’-[(1E)-1-(PYRIDIN-2-YL)ETHYLIDENE]TERT-BUTOXYCARBOHYDRAZIDE
Uniqueness
N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]TERT-BUTOXYCARBOHYDRAZIDE is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
tert-butyl N-[1-(furan-2-yl)ethylideneamino]carbamate |
InChI |
InChI=1S/C11H16N2O3/c1-8(9-6-5-7-15-9)12-13-10(14)16-11(2,3)4/h5-7H,1-4H3,(H,13,14) |
InChI Key |
HWHKIBIMLPQWAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)OC(C)(C)C)C1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12437237.png)

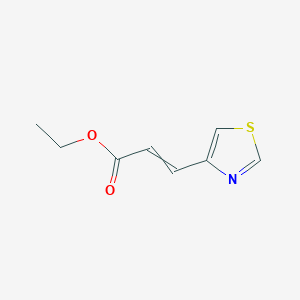

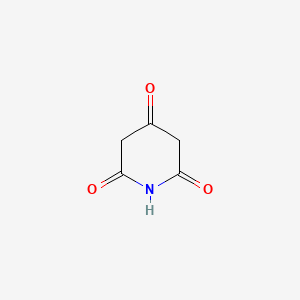
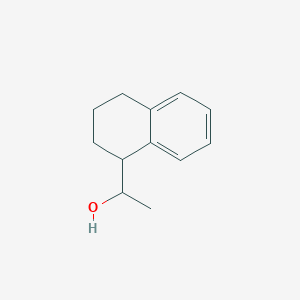
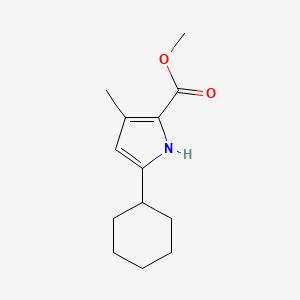
![[6-[[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12437278.png)
![4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-amine](/img/structure/B12437286.png)
![4-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B12437289.png)
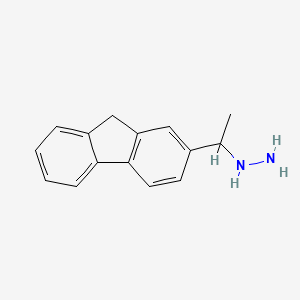
![1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12437312.png)
